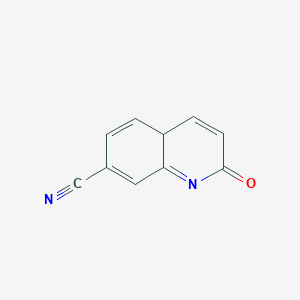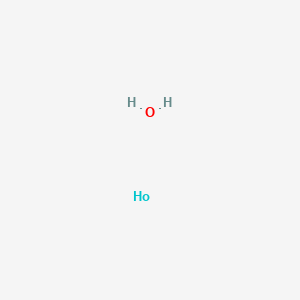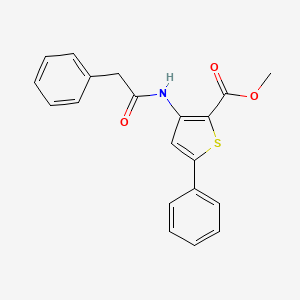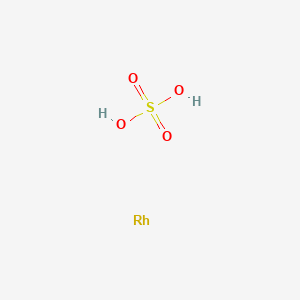
rhodium;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(III) sulfate is an inorganic compound with the formula Rh₂(SO₄)₃. It is a red crystalline solid that is formed by the reaction of rhodium with sulfuric acid. This compound is significant in various industrial and scientific applications due to its unique properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The first attempts to produce rhodium(III) sulfate were made in 1929 by reacting rhodium(III) hydroxide with sulfuric acid. This reaction initially produced two types of hydrates: a yellow tetradecahydrate and a red tetrahydrate . the structural proof was lacking at that time. Further investigations using x-ray diffraction in 2009 confirmed the existence of these hydrates .
A more efficient production method was reported in 2016, which involved heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. Heating at 475°C instead resulted in the formation of the dihydrate .
化学反应分析
Types of Reactions
Rhodium(III) sulfate undergoes various types of chemical reactions, including:
Oxidation: Rhodium can be oxidized in the presence of strong oxidizing agents.
Reduction: Rhodium(III) sulfate can be reduced to lower oxidation states of rhodium.
Substitution: Ligand substitution reactions can occur, where the sulfate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with rhodium(III) sulfate include hydrogen peroxide, which can oxidize rhodium, and various reducing agents that can reduce rhodium to its metallic state .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting rhodium with hydrogen peroxide and sulfuric acid can produce rhodium(III) sulfate and water .
科学研究应用
Rhodium(III) sulfate has several scientific research applications, including:
Electrocatalysis: It is used in the hydrogen evolution and oxidation reactions in strong acid electrolytes.
Hydrogen Evolution Reaction (HER): Rhodium sulfide thin films have been used for superior and robust HER in water splitting, showing high catalytic activity.
Complex Formation Studies: The formation of rhodium(III) sulfate complexes has been studied using NMR spectroscopy to understand their stability and behavior in solutions.
作用机制
The mechanism by which rhodium(III) sulfate exerts its effects involves the formation of various complexes in solution. These complexes can include mononuclear and polynuclear species, which interact with other molecules and ions in the solution. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it occurs .
相似化合物的比较
Rhodium(III) sulfate can be compared with other similar compounds, such as:
Iridium(III) sulfate: Similar in structure and reactivity but has different catalytic properties.
Platinum(III) sulfate: Known for its use in catalysis but differs in its electrochemical behavior.
Palladium(III) sulfate: Used in similar applications but has distinct chemical properties.
These compounds share similarities in their sulfate ligands and transition metal centers but differ in their specific applications and reactivity .
属性
分子式 |
H2O4RhS |
|---|---|
分子量 |
200.99 g/mol |
IUPAC 名称 |
rhodium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Rh/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI 键 |
NZVSOIFAVIORHD-UHFFFAOYSA-N |
规范 SMILES |
OS(=O)(=O)O.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B12344449.png)

![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B12344456.png)
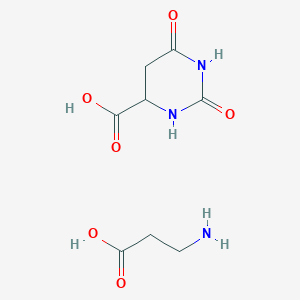
![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12344471.png)
![Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester](/img/structure/B12344479.png)
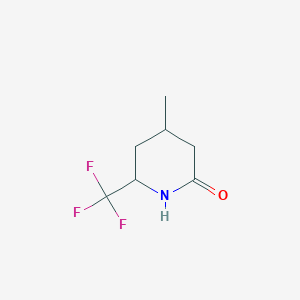
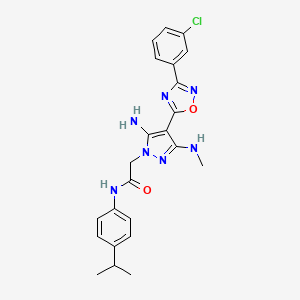
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
![N-(3-acetylphenyl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344518.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
